2-[(2-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple functional groups, including fluorophenyl, thiazolyl, and methylphenyl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving thioamides and α-haloketones.
Attachment of the Fluorophenyl and Methylphenyl Sulfanyl Groups: These groups can be attached through nucleophilic substitution reactions using appropriate halogenated precursors and thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, thiols, and bases such as sodium hydroxide (NaOH).
Major Products
Sulfoxides and Sulfones: From oxidation of sulfanyl groups.
Amines: From reduction of the carboxamide group.
Functionalized Aromatic Compounds: From substitution reactions on the aromatic rings.
Scientific Research Applications
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE
- **2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- analogs
Properties
Molecular Formula |
C23H19FN4OS3 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H19FN4OS3/c1-14-7-9-17(10-8-14)32-19-12-26-22(30-13-16-5-3-4-6-18(16)24)27-20(19)21(29)28-23-25-11-15(2)31-23/h3-12H,13H2,1-2H3,(H,25,28,29) |
InChI Key |
BISGKIOIXJFMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=NC=C(S3)C)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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